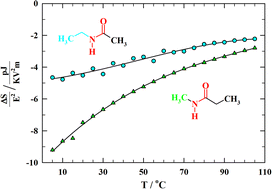Fractional Stokes–Einstein–Debye relation and orientational entropy effects in strongly hydrogen-bonded liquid amides
Physical Chemistry Chemical Physics Pub Date: 2011-01-05 DOI: 10.1039/C0CP01900C
Abstract
The ![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O⋯H–N hydrogen bonds formation, exhibit quite different sensibilities to the steric screening effects. In contrast to the oxygen atom, a relatively small change (CH3– to C2H5–) in the screening of the hydrogen atom leads to an essential decrease of the degree of the
O⋯H–N hydrogen bonds formation, exhibit quite different sensibilities to the steric screening effects. In contrast to the oxygen atom, a relatively small change (CH3– to C2H5–) in the screening of the hydrogen atom leads to an essential decrease of the degree of the


Recommended Literature
- [1] Front cover
- [2] Mid-infrared response of PbS colloidal quantum dot solids†
- [3] Spectroscopic and electron microscopic analysis of bi-ligand functionalized glycopolymer/FITC–gold nanoparticles†
- [4] Why does the cyclic pentazolate anion fail to undergo N-oxidization in oxone solution?†
- [5] Novel transformation of α,β-unsaturated aldehydes and ketones into γ-amino alcohols or 1,3-oxazines via a 4 or 5 step, one-pot sequence†
- [6] Interspecies prediction of oral pharmacokinetics of different lacidipine formulations from dogs to human: physiologically based pharmacokinetic modelling combined with biorelevant dissolution
- [7] Effect of the Structure of 1-Aza-1,3-dienes on 1,2- versus 3,4-Selectivity in Cycloaddition Reactions with Homophthalic Anhydride†
- [8] Agricultural
- [9] Graphene oxide-Au nano particle coated quartz crystal microbalance biosensor for the real time analysis of carcinoembryonic antigen†
- [10] Self-healing, superhydrophobic coating based on mechanized silica nanoparticles for reliable protection of magnesium alloys†










